molecular formula C16H12BrClFNO4 B114361 IDD388

IDD388

Cat. No.: B114361
M. Wt: 416.6 g/mol
InChI Key: ZLIGBZRXAQNUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes for (2-{[(4-BROMO-2-FLUOROBENZYL)AMINO]CARBONYL}-5-CHLOROPHENOXY)ACETIC ACID typically involve multi-step organic synthesis. The preparation methods include:

Chemical Reactions Analysis

(2-{[(4-BROMO-2-FLUOROBENZYL)AMINO]CARBONYL}-5-CHLOROPHENOXY)ACETIC ACID undergoes various types of chemical reactions:

Scientific Research Applications

(2-{[(4-BROMO-2-FLUOROBENZYL)AMINO]CARBONYL}-5-CHLOROPHENOXY)ACETIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-{[(4-BROMO-2-FLUOROBENZYL)AMINO]CARBONYL}-5-CHLOROPHENOXY)ACETIC ACID involves its interaction with specific molecular targets:

Biological Activity

IDD388 is a polyhalogenated compound that has been investigated for its biological activity, particularly as an inhibitor of the aldo-keto reductase family member 1B10 (AKR1B10). This enzyme has emerged as a significant target in cancer therapy due to its overexpression in various tumor types and its role in chemoresistance. This article provides a detailed overview of this compound's biological activity, including structure-activity relationships (SAR), case studies, and experimental findings.

This compound is characterized by its halophenoxyacetic acid moiety, which is crucial for its interaction with AKR1B10. The compound's structure allows it to bind selectively to the enzyme, inhibiting its activity. The introduction of bromine substituents on the aryl moiety affects the compound's potency against different enzymes within the aldo-keto reductase family.

Structure-Activity Relationship (SAR)

Research has shown that:

  • Bromine Substituents : The presence of bromine atoms in specific positions can decrease inhibition potency against aldose reductase (AR) but enhance it against AKR1B10. This suggests a complex interaction where steric hindrance plays a role in binding affinity .
  • Binding Affinity : The binding free energy calculations indicate that this compound can form stable interactions with AKR1B10, particularly through π-π stacking interactions with specific amino acid residues .

Inhibition Potency

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against AKR1B10, with an IC50 value reported at approximately 80 nM. This level of potency highlights its potential as a selective inhibitor for therapeutic applications .

Case Studies

A notable case study involved the evaluation of this compound's effectiveness in human lung adenocarcinoma cells. The study aimed to assess the compound's ability to overcome chemoresistance associated with conventional therapies. Results indicated that this compound could inhibit AKR1B10 activity, leading to enhanced sensitivity to doxorubicin, a common chemotherapeutic agent .

Data Tables

The following table summarizes key experimental results related to this compound's biological activity:

CompoundTarget EnzymeIC50 (nM)Effect on Chemoresistance
This compoundAKR1B1080Reduces resistance to doxorubicin
MK204AKR1B1050Strong halogen bond formation
MK181AR200Less potent than this compound

Future Directions

The ongoing research into this compound and its derivatives aims to further elucidate the structural features that confer selectivity and potency against AKR1B10. Advanced computational methods, such as molecular dynamics simulations and alchemical free energy perturbation techniques, are being employed to predict binding affinities and optimize lead compounds for clinical development .

Properties

Molecular Formula

C16H12BrClFNO4

Molecular Weight

416.6 g/mol

IUPAC Name

2-[2-[(4-bromo-2-fluorophenyl)methylcarbamoyl]-5-chlorophenoxy]acetic acid

InChI

InChI=1S/C16H12BrClFNO4/c17-10-2-1-9(13(19)5-10)7-20-16(23)12-4-3-11(18)6-14(12)24-8-15(21)22/h1-6H,7-8H2,(H,20,23)(H,21,22)

InChI Key

ZLIGBZRXAQNUFO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F

Synonyms

Leather protein

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of [2-(4-bromo-2-fluoro-benzylcarbamoyl)-5-chloro-phenoxy]-acetic acid ethyl ester (3.20 g, 7.20 mmol) in ethanol (36 mL, 0.2 M) was cooled to 0° C. and treated with aq NaOH (1.25 M, 28.8 mL, 36.0 mmol). After stirring for 30 min, the solution was warmed to room temperature and stirred an additional 4 h. Next, the solution was acidified to pH 1–2 with 2 N HCl, diluted with ethyl acetate and washed with saturated aq NaCl. The organic layer was dried over Na2SO4, filtered and concentrated to give [2-(4-bromo-2-fluoro-benzylcarbamoyl)-5-chloro-phenoxy]-acetic acid as a white crystalline solid (2.91 g, 97%): mp 184–185° C.; Rf 0.31 (20% methanol in dichloromethane); 1H NMR (DMSO-d6, 300 MHz) δ 13.40 (br s, 1 H), 9.05, (t, J=5.7 Hz. 1 H), 7.83, (d, J=8.4 Hz, 1 H), 7.48 (d, J=10.5 Hz, 1 Hz), 7.38–7.32 (m, 2 H), 7.26 (d, J=1.8 Hz, 1 H), 7.13 (dd, J=8.4 Hz, J2=1.5 Hz, 1 H), 4.91 (s, 2 H), 4.49 (d, J=5.7 Hz, 2 H). ESI-LC/MS m/z calcd for C16H12BrClFNO4: 416.6; found 418.0 (M+1)+. Anal. calcd for C16H12BrClFNO4: C, 46.13; H, 2.90; N, 3.36; Cl, 17.02. Found C, 46.04; H, 2.89; N, 3.31; Cl, 17.09.
Name
[2-(4-bromo-2-fluoro-benzylcarbamoyl)-5-chloro-phenoxy]-acetic acid ethyl ester
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
28.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.